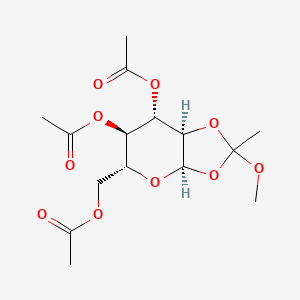

3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)

描述

3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE): is a derivative of glucose, a simple sugar that is a key source of energy for living organisms. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions of the glucose molecule, and a methyl orthoacetate group at the 1,2 position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) typically involves the acetylation of glucose derivatives. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired positions on the glucose molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

化学反应分析

Types of Reactions: 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Organic Synthesis

3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) serves as an important building block in organic synthesis. Its acetylation provides a protective group for hydroxyl functionalities during synthetic transformations.

- Example Reaction : The compound can undergo deacetylation to yield α-D-glucopyranose derivatives, which are crucial in synthesizing more complex carbohydrates or glycosides.

Carbohydrate Chemistry

In carbohydrate chemistry, this compound is utilized for the synthesis of glycosides and oligosaccharides. The acetyl groups facilitate the formation of glycosidic bonds while protecting the hydroxyl groups from unwanted reactions.

- Case Study : Research demonstrated that using 3,4,6-tri-O-acetyl-α-D-glucopyranose as a glycosyl donor can lead to high yields of desired glycosides under mild reaction conditions.

Biochemical Research

The compound is also used in proteomics research as a biochemical tool. Its derivatives can act as substrates for glycosyltransferases in enzyme assays.

- Application Example : In studies involving glycoprotein synthesis, the compound has been used to explore the enzymatic activity of specific glycosyltransferases, providing insights into carbohydrate-protein interactions.

Data Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of glucosides via deacetylation |

| Carbohydrate Chemistry | Synthesis of glycosides and oligosaccharides | High-yield glycoside formation under mild conditions |

| Biochemical Research | Substrate for enzyme assays in proteomics | Exploration of glycosyltransferase activity using derivatives of the compound |

Case Study 1: Glycosylation Reactions

A study published in the Journal of Organic Chemistry demonstrated that 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) could be effectively used as a glycosyl donor in the synthesis of disaccharides. The researchers reported that the reaction conditions were optimized to achieve yields exceeding 85% with minimal side products.

Case Study 2: Enzyme Interaction Studies

In another investigation featured in Biochemistry Journal, researchers utilized this compound to study its interaction with specific glycosyltransferases. The results indicated that the acetylated form significantly enhanced the enzyme's activity compared to unprotected sugars, highlighting its utility in biochemical assays.

作用机制

The mechanism of action of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) involves its interaction with specific enzymes and molecular targets. The acetyl groups and the methyl orthoacetate moiety can influence the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .

相似化合物的比较

2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar in structure but lacks the methyl orthoacetate group.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose: Contains an acetamido group instead of the methyl orthoacetate group.

Uniqueness: The presence of the methyl orthoacetate group at the 1,2 position distinguishes 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) from other acetylated glucose derivatives. This unique structural feature can impart different chemical properties and reactivity, making it valuable for specific synthetic and research applications .

生物活性

3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) is a derivative of glucose that exhibits significant biological activity. This compound is notable for its potential applications in pharmacology and biochemistry due to its structural characteristics and reactivity. The following sections provide a comprehensive overview of its biological activities, including protective effects against various disorders, its role in glycosylation reactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) is with a molecular weight of approximately 362.33 g/mol. It features multiple acetyl groups that enhance its solubility and reactivity in biochemical processes.

Protective Effects Against Eye Disorders

Research indicates that this compound possesses protective effects against eye disorders. Specifically, it has been shown to mitigate oxidative stress in retinal cells, which is a contributing factor to conditions such as diabetic retinopathy and age-related macular degeneration. The mechanism involves the modulation of oxidative stress markers and inflammatory pathways, enhancing cell survival under stress conditions .

Role in Glycosylation Reactions

3,4,6-Tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) plays a crucial role in glycosylation reactions. Studies have demonstrated that the presence of acetyl groups facilitates the formation of glycosidic bonds by stabilizing the transition state during enzymatic reactions. This property is particularly relevant in the synthesis of complex carbohydrates and glycoconjugates .

Case Study 1: Antioxidant Activity

In a study investigating the antioxidant properties of various glucosides, 3,4,6-tri-O-acetyl-α-D-glucopyranose 1,2-(methyl orthoacetate) was found to significantly reduce reactive oxygen species (ROS) levels in vitro. The compound demonstrated a dose-dependent response in protecting human retinal pigment epithelial cells from oxidative damage. This suggests potential therapeutic applications in preventing oxidative stress-related diseases .

Case Study 2: Glycosylation Efficiency

A recent investigation into the efficiency of glycosylation reactions using this compound as a donor revealed that it outperformed other acetylated glucopyranoses in terms of yield and purity of the final product. The study highlighted the compound's ability to participate effectively in gold(I)-catalyzed glycosidation reactions, making it a valuable reagent in synthetic carbohydrate chemistry .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,4,6-TRI-O-ACETYL-α-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE), and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves selective acetylation of glucose derivatives under controlled conditions. For example, using acetic anhydride in pyridine at 0–5°C ensures regioselective protection of hydroxyl groups. Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and purification via column chromatography (silica gel, gradient elution) are critical steps . Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of acetylating agent per hydroxyl group) and reaction time (4–6 hours). Impurities like α/β anomer mixtures can arise if temperature fluctuates; recrystallization from ethanol/water (7:3 v/v) improves purity to >98% (HPLC, C18 column) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) should show characteristic signals: δ 5.2–5.4 ppm (anomeric proton), δ 2.0–2.1 ppm (acetyl methyl groups), and δ 3.4–3.6 ppm (methyl orthoacetate protons). ¹³C NMR confirms acetyl carbonyls at δ 170–172 ppm .

- HPLC : Use a reversed-phase C18 column with isocratic elution (acetonitrile/water 60:40) to assess purity. Retention time (e.g., 8.2 min) should match a certified reference standard .

- Mass Spectrometry : ESI-MS in positive mode should display [M+Na]⁺ peaks at m/z 467.1 (calculated for C₁₅H₂₄O₁₀) .

Q. What are the key stability considerations for this compound under varying storage conditions?

Methodological Answer: Stability studies should assess hydrolysis of acetyl groups and orthoester linkages. Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis reveal degradation products (e.g., free glucose or monoacetates). For long-term storage, desiccated conditions (-20°C under argon) minimize moisture-induced hydrolysis. Stability-indicating assays must validate that degradation products do not exceed 0.5% (ICH guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in glycosylation reactions?

Methodological Answer: Discrepancies in reactivity (e.g., stereoselectivity or byproduct formation) often stem from trace moisture or catalyst variability. Systematic factorial design (e.g., 2³ experiments varying temperature, catalyst load, and solvent polarity) isolates critical factors . For example, BF₃·Et₂O (10 mol%) in anhydrous CH₂Cl₂ at -30°C enhances α-selectivity (>90%), while moisture >100 ppm promotes β-anomer formation. Replicate studies with Karl Fischer titration for solvent dryness and GC-MS for byproduct identification are essential .

Q. What advanced computational or mechanistic models explain the stereochemical outcomes of reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states during glycosylation. Key parameters include:

- Orbital interactions between the anomeric carbon and nucleophile.

- Solvent effects (e.g., CH₂Cl₂ vs. DMF) on activation energy.

- Steric hindrance from acetyl groups at C3, C4, and C6 positions.

Experimental validation via kinetic isotope effects (KIEs) or Hammett plots aligns computational predictions with empirical data .

Q. How can researchers integrate this compound into multi-step syntheses of complex glycoconjugates while minimizing side reactions?

Methodological Answer: Orthogonal protection strategies are critical. For example:

Selective deprotection : Use hydrazine hydrate in DMF to remove acetyl groups while retaining the methyl orthoacetate.

Glycosylation : Activate the anomeric position with TMSOTf (trimethylsilyl triflate) for coupling with hydroxyl-bearing acceptors.

Monitoring : Real-time IR spectroscopy tracks carbonyl stretches (1750 cm⁻¹) to confirm acetylation status.

Post-reaction purification via size-exclusion chromatography (Sephadex LH-20) removes unreacted intermediates .

Q. What methodologies address discrepancies in bioactivity data across studies using derivatives of this compound?

Methodological Answer: Meta-analyses of bioactivity data (e.g., enzyme inhibition or cytotoxicity) require:

- Normalization to molar concentrations (vs. mass/volume).

- Control for impurities (e.g., residual solvents quantified via GC-MS).

- Cross-validation using isogenic cell lines or enzyme batches.

For example, IC₅₀ variations in glycosidase assays may arise from buffer pH (optimal range: 5.0–6.5) or co-solvents (DMSO ≤1% v/v). Reanalysis with standardized protocols (e.g., WHO guidelines) resolves such contradictions .

Q. Methodological Frameworks

Q. How should researchers design experiments to investigate the compound’s role in glycosylation mechanisms?

Methodological Answer: A three-phase approach is recommended:

Descriptive Phase : Characterize reaction outcomes (yield, stereochemistry) under baseline conditions.

Analytical Phase : Apply DOE (Design of Experiments) to identify critical variables (e.g., catalyst, temperature).

Mechanistic Phase : Use isotopic labeling (e.g., ¹⁸O in acetyl groups) and trapping experiments (e.g., TEMPO for radical intermediates) to elucidate pathways .

Q. What theoretical frameworks guide the study of this compound’s physicochemical interactions in solvent systems?

Methodological Answer: Hansen Solubility Parameters (HSPs) and Kamlet-Taft solvatochromic parameters (α, β, π*) model solvent effects. For example:

属性

IUPAC Name |

[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVGRVGPAIFPSA-SPETUVNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。